molecular formula C21H16N2O B13389551 2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13389551
M. Wt: 312.4 g/mol
InChI Key: KWDDZFKSUWEWTA-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The unique structural characteristics of this compound make it a valuable scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts such as transition metals, and the reactions are typically carried out under reflux conditions in organic solvents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the biphenyl and aldehyde groups enhances its versatility in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

6-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C21H16N2O/c1-15-7-12-20-22-21(19(14-24)23(20)13-15)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

KWDDZFKSUWEWTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=C1

Origin of Product

United States

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